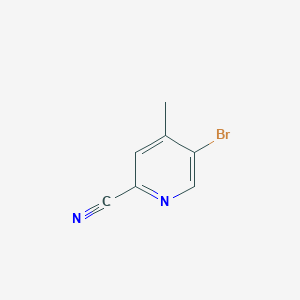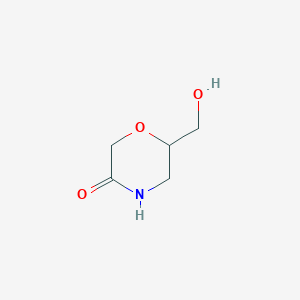
6-(Hydroxymethyl)morpholin-3-one
Overview
Description
6-(Hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C5H9NO3 . It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da . The compound is also known by its IUPAC name, 6-(hydroxymethyl)-3-morpholinone .
Synthesis Analysis
The synthesis of morpholin-3-one involves a reaction in a 50 L reactor with a colorless oil, toluene, and trifluoroacetic acid . The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction solution is washed with saturated sodium bicarbonate solution, followed by water and saturated brine . The organic layer is then evaporated to dryness to give a white powdery solid, which is recrystallized from methyl tert-butyl ether to give white needle crystals .Molecular Structure Analysis
The molecular structure of this compound contains a total of 18 bonds . There are 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 131.13 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Privileged Morpholine Building Blocks
Morpholine, including 6-(Hydroxymethyl)morpholin-3-one, is extensively used in medicinal chemistry as a versatile building block. It enhances both the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. Synthesizing enantiomerically pure morpholine building blocks, such as 3-hydroxymethylmorpholine, presents a significant synthetic challenge. Researchers have developed methods for the stereospecific synthesis of these compounds from chiral pool material, highlighting their importance in drug development (Stojiljkovic et al., 2022).
Novel Building Blocks for Medicinal Chemistry
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane derived from morpholine, are crucial in medicinal chemistry research. Their synthesis involves simple, cost-effective materials and straightforward chemistry, making them valuable for drug discovery (Walker et al., 2012).
Enantiopure Morpholines for Medicinal Applications
Enantiopure morpholine derivatives, prepared via selenocyclofunctionalization of chiral 3-allyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives, show high yields and diastereoselection. These compounds are significant for their potential in medicinal applications, offering a wide range of biological activities (Pedrosa et al., 2006).
Anti-Cancer and Anti-Malarial Applications
Morpholine analogs, including those functionalized with hydroxyethylamine, have been synthesized and screened for anti-malarial activity against Plasmodium falciparum. Some of these analogs show promising inhibitory concentrations, indicating potential applications in treating malaria (Upadhyay et al., 2021).
Catalytic Properties in Asymmetric Synthesis
Chiral C/N-functionalized morpholine alcohols, derived from 3-(hydroxymethyl)morpholine, have been synthesized for studying their catalytic ligand properties in asymmetric synthesis, such as diethylzinc addition to aldehyde. These studies contribute significantly to understanding the catalytic abilities of morpholine derivatives in organic synthesis (Dave & Sasaki, 2006).
Synthesis of Chiral Morpholines from Amino Acids
Chiral 3-hydroxymethyl-5-isopropyl morpholines, synthesized from valinol, are significant due to their various pharmacological properties including antiviral, analgesic, and antitussive effects. These compounds highlight the diverse medicinal applications of morpholine substructures (Huang et al., 2002).
Stereoselective Synthesis Techniques
The stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols, starting from chiral epoxides, emphasizes the importance of morpholine derivatives in developing new synthetic methodologies (Marlin, 2017).
Applications in Anti-Cancer Drug Development
Novel morpholin-3-one derivatives have been studied for their effects on cell cycle distribution, apoptosis, and the regulation of important proteins in A549 lung cancer cells. These studies demonstrate the potential of morpholine derivatives in elucidating molecular mechanisms of cancer cell apoptosis and in developing anti-cancer drugs (He et al., 2007).
Efficient Synthesis Methods
Efficient one-pot procedures for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines highlight the growing importance of morpholine derivatives in pharmaceutical synthesis (Breuning et al., 2007).
Polymerization and Material Science Applications
Morpholine derivatives are also instrumental in polymer science, such as in the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives to synthesize poly(ester amide)s, showcasing their utility beyond medicinal chemistry (Feng et al., 2000).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-(Hydroxymethyl)morpholin-3-one plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with secondary amides and primary alcohols, which are crucial in various biochemical pathways . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to its target molecules. These interactions can influence the activity of enzymes and proteins, thereby affecting the overall biochemical pathways in which they are involved.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby affecting downstream cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is no longer present. These long-term effects are likely due to the lasting impact of the compound on key regulatory pathways within the cell.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, potentially leading to cell death or other detrimental outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis, resulting in decreased production of ATP and other glycolytic intermediates. Additionally, this compound can interact with cofactors such as NADH and FADH₂, influencing their availability and utilization in metabolic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity, as it may be more effective in certain cellular environments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins. The activity and function of this compound are closely linked to its subcellular localization, as its interactions with biomolecules are context-dependent.
Properties
IUPAC Name |
6-(hydroxymethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELBDGPDOJCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694973 | |
| Record name | 6-(Hydroxymethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929019-95-4 | |
| Record name | 6-(Hydroxymethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
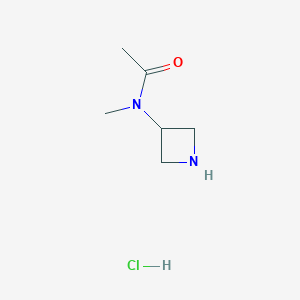
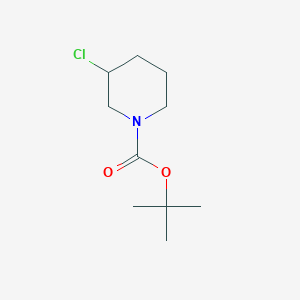
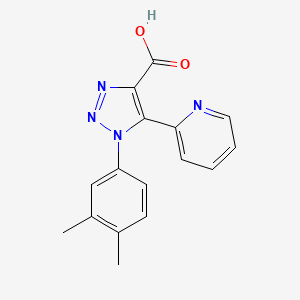
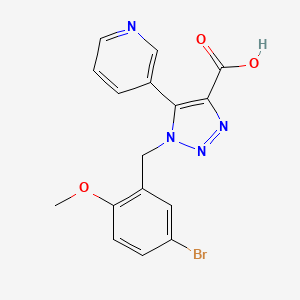
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
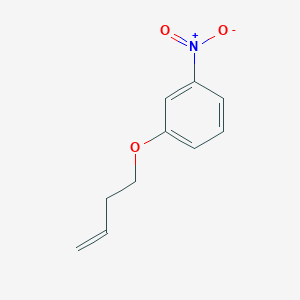
![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
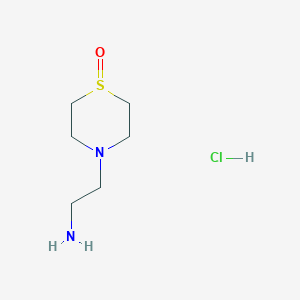
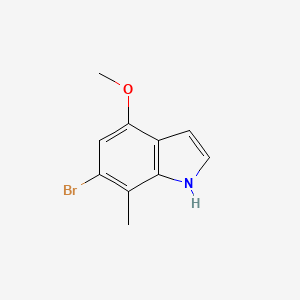
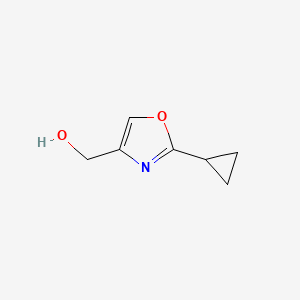
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
